4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid
Description
4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid is a γ-aminobutyric acid (GABA) derivative modified at the amino group with a pyrazine-2-carbonyl substituent. Its structure comprises a butanoic acid backbone linked to a pyrazine ring via a carboxamide bond.
Properties
IUPAC Name |
4-(pyrazine-2-carbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-8(14)2-1-3-12-9(15)7-6-10-4-5-11-7/h4-6H,1-3H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTGXCCHKKUBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid typically involves the reaction of pyrazine-2-carboxylic acid with butanoic acid derivatives under specific conditions. The reaction is often catalyzed by agents that facilitate the formation of the carbonyl-amino bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
Types of Reactions
4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like hydrogen or metal hydrides.
Substitution: This involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
The following analysis compares 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid with structurally related butanoic acid derivatives, focusing on substituents, molecular properties, and biological relevance.
Structural and Functional Group Variations
*Calculated based on formula C₉H₁₁N₃O₃.
Key Observations :
- Electronic Effects : The pyrazine ring in the target compound may confer stronger hydrogen-bonding capacity compared to aliphatic (Boc) or carbamate (dimethylcarbamoyl) groups .
- Lipophilicity: N-Arachidonoyl-GABA exhibits high lipophilicity due to its fatty acyl chain, contrasting with the polar pyrazine derivative, which may favor aqueous solubility .
Physicochemical Properties
- Solubility: Carbamoyl derivatives (e.g., ) exhibit higher water solubility than lipophilic analogs (e.g., N-arachidonoyl-GABA). The pyrazine derivative’s solubility would depend on pH due to its ionizable carboxylic acid and basic pyrazine nitrogen.
- Stability : Boc-GABA is stable under neutral conditions but cleaved in acidic environments , whereas the pyrazine carboxamide may resist hydrolysis better due to aromatic conjugation.
Biological Activity
4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, which combines a pyrazine ring with a butanoic acid moiety, imparts distinct biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of pyrazine-2-carboxylic acid with butanoic acid derivatives. This reaction is often catalyzed by agents that facilitate the formation of the carbonyl-amino bond. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
| Reaction Type | Description |
|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen, leading to oxidized products. |
| Reduction | Formation of different derivatives using reducing agents like hydrogen. |
| Substitution | Replacement of one functional group with another using nucleophiles or electrophiles. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, resulting in various biological effects. Notably, it has been explored for its potential in enzyme inhibition and receptor binding, which could lead to therapeutic applications in treating various diseases.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been shown to inhibit aromatic amino acid decarboxylase (DDC), which is crucial in the metabolism of neurotransmitters . This inhibition may have implications for neuropharmacological applications.
Antitumor Potential
Preliminary studies indicate that compounds related to this compound may possess antitumor properties. Pyrazole derivatives have shown efficacy against various cancer cell lines due to their ability to inhibit key oncogenic pathways . Future research could elucidate the specific antitumor mechanisms associated with this compound.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against Mycobacterium species, suggesting potential use as an anti-tuberculosis agent .
- Synergistic Effects : Research on pyrazole compounds indicated that when combined with standard chemotherapy agents like doxorubicin, they enhanced cytotoxicity in breast cancer cells . This suggests that this compound could be investigated for synergistic effects in cancer therapy.
- Structural Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how modifications can enhance biological activity. Understanding these relationships is vital for designing more effective analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with 4-aminobutanoic acid using carbodiimide-based coupling reagents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Example 2-13 in WO 2016/111347 provides a protocol for analogous compounds using tert-butyloxycarbonyl (Boc) protection for the amino group to prevent side reactions . Optimization may include varying reaction temperature (20–40°C), stoichiometric ratios (1:1.2 for acylating agent), and purification via recrystallization or column chromatography.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C) to confirm the presence of the pyrazine ring (δ 8.5–9.5 ppm for aromatic protons) and butanoic acid backbone.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry (HRMS) to verify the molecular ion peak (C₁₀H₁₂N₄O₃, calculated m/z 244.09).
- X-ray crystallography (if crystalline) for unambiguous confirmation, as demonstrated for structurally related benzoic acid derivatives .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Stability studies under varying conditions (pH, temperature, light) are essential. Store the compound at –20°C in inert atmospheres (argon) to prevent hydrolysis of the amide bond. Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis can identify degradation products, such as pyrazine-2-carboxylic acid or 4-aminobutanoic acid .
Advanced Research Questions
Q. How can researchers design experiments to probe the compound’s bioactivity in enzyme inhibition or receptor binding?
- Methodological Answer :
- Enzyme assays : Use fluorescence-based kinetic assays (e.g., NADH/NADPH-dependent enzymes) with varying substrate concentrations to determine IC₅₀ values. Include positive controls (known inhibitors) and validate results with dose-response curves .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands) on membrane preparations, followed by Scatchard analysis for affinity (Kd) and Bmax calculations .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength) or impurity profiles. To reconcile
- Replicate experiments using standardized protocols (e.g., OECD guidelines).
- Perform batch-to-batch purity analysis via LC-MS to rule out synthetic byproducts.
- Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics, which is less prone to artifacts compared to indirect assays .
Q. How can structure-activity relationship (SAR) studies be systematically conducted on this scaffold?
- Methodological Answer :
- Synthesize analogs with modifications to the pyrazine ring (e.g., methyl or trifluoromethyl groups at position 5) or the butanoic acid chain (e.g., esterification).
- Test analogs in parallel assays (e.g., enzymatic inhibition, solubility, logP).
- Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features with activity .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger) to model binding poses in target proteins (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
- QSAR models using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors, trained on bioactivity datasets of related compounds .
Q. How should researchers approach in vivo studies to evaluate pharmacokinetics or toxicity?
- Methodological Answer :
- Formulation : Prepare sodium salts for improved aqueous solubility.
- Pharmacokinetics : Conduct IV/PO dosing in rodent models, followed by LC-MS/MS plasma analysis to calculate AUC, Cmax, and t₁/₂.
- Toxicity : Perform OECD 423 acute toxicity tests (dose range: 50–2000 mg/kg) with histopathology on liver/kidney tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
